CFI02

Description

Structure

3D Structure

Properties

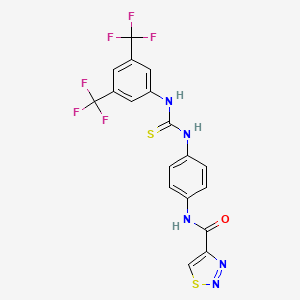

Molecular Formula |

C18H11F6N5OS2 |

|---|---|

Molecular Weight |

491.4 g/mol |

IUPAC Name |

N-[4-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]phenyl]thiadiazole-4-carboxamide |

InChI |

InChI=1S/C18H11F6N5OS2/c19-17(20,21)9-5-10(18(22,23)24)7-13(6-9)27-16(31)26-12-3-1-11(2-4-12)25-15(30)14-8-32-29-28-14/h1-8H,(H,25,30)(H2,26,27,31) |

InChI Key |

FVEJUWCKIKESSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSN=N2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Synonyms |

CFI02 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CFI-400945: A Technical Guide for Cancer Researchers

An In-depth Examination of a Potent PLK4 Inhibitor for Drug Development Professionals

Introduction

CFI-400945 is a first-in-class, orally bioavailable, and highly potent small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability.[3][4] Overexpression of PLK4 is a common feature in a variety of human cancers, including breast, lung, ovarian, and colorectal cancers, and is often associated with poor prognosis.[1][4] This has positioned PLK4 as a compelling therapeutic target in oncology. CFI-400945 has demonstrated significant preclinical antitumor activity and is currently under investigation in clinical trials for both solid and hematological malignancies.[2][5][6] This technical guide provides a comprehensive overview of the mechanism of action of CFI-400945 in cancer cells, with a focus on its molecular targets, effects on cellular processes, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of PLK4 and its Consequences

CFI-400945 exerts its primary anticancer effects by potently and selectively inhibiting the kinase activity of PLK4 in an ATP-competitive manner.[1] This inhibition disrupts the tightly regulated process of centriole duplication, leading to a cascade of events that ultimately result in cancer cell death.

Disruption of Centriole Duplication

The hallmark of PLK4 inhibition by CFI-400945 is the dysregulation of centriole duplication.[7] At high concentrations, CFI-400945 leads to a failure of centriole duplication, resulting in a decrease in centrosome number.[8] Conversely, at lower concentrations, a paradoxical effect can be observed, leading to centriole amplification.[9] This is thought to occur because partial inhibition of PLK4 disrupts its autoregulatory degradation, leading to its accumulation and hyperactivity.[8] Both outcomes, a loss or an excess of centrioles, are detrimental to the cell.

Induction of Mitotic Defects

The abnormal number of centrosomes resulting from PLK4 inhibition leads to severe mitotic defects. Cells entering mitosis with either too few or too many centrosomes are unable to form a proper bipolar spindle. This results in the formation of monopolar or multipolar spindles, respectively, leading to improper chromosome segregation.[10]

Cell Cycle Arrest and Apoptosis

The cellular surveillance mechanisms, known as cell cycle checkpoints, detect these mitotic aberrations. This triggers a prolonged mitotic arrest, which, if the damage is irreparable, ultimately leads to the activation of the apoptotic cascade and programmed cell death.[9][11] In some cancer cells, particularly those with defects in apoptotic pathways, mitotic catastrophe can occur, a form of cell death characterized by the formation of giant, multinucleated cells.[9]

Quantitative Data on CFI-400945 Activity

The potency and selectivity of CFI-400945 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of CFI-400945

| Kinase | IC50 (nM) | Ki (nM) |

| PLK4 | 2.8 ± 1.4 | 0.26 ± 0.1 |

| PLK1 | >50,000 | - |

| PLK2 | >50,000 | - |

| PLK3 | >50,000 | - |

| AURKA | 510 | - |

| AURKB | 102 | - |

Data compiled from multiple sources.[3]

Table 2: Cellular Activity of CFI-400945

| Cellular Target/Process | EC50 (nM) | Cell Line |

| PLK4 Autophosphorylation (S305) | 12.3 | HCT116 (overexpressing PLK4) |

| TRKA | 84 | HCT116 (transfected) |

| TRKB | 88 | HCT116 (transfected) |

| Tie2/TEK | 117 | HCT116 (transfected) |

Data compiled from multiple sources.[3]

Table 3: Growth Inhibition (GI50) of CFI-400945 in Breast Cancer Cell Lines

| Cell Line | GI50 (nM) |

| MDA-MB-468 | 14 |

| MCF-7 | 35 |

| HCC1954 | 48 |

| MDA-MB-231 | 89 |

| SKBr-3 | 165 |

Data represents a selection of breast cancer cell lines.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by CFI-400945 and a typical experimental workflow for its characterization.

References

- 1. promega.jp [promega.jp]

- 2. aacrjournals.org [aacrjournals.org]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. | Semantic Scholar [semanticscholar.org]

- 7. protocols.io [protocols.io]

- 8. biorxiv.org [biorxiv.org]

- 9. AURORA B Kinase Enzyme System Application Note [worldwide.promega.com]

- 10. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PLK4 Inhibition in Tumorigenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a fundamental process for maintaining genomic stability.[1] Its dysregulation, particularly overexpression, is a common feature in a multitude of human cancers and is frequently associated with poor prognosis. Aberrant PLK4 activity leads to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis.[2][3] This central role in cancer biology has positioned PLK4 as a compelling therapeutic target. This technical guide provides an in-depth overview of the mechanisms of PLK4 in cancer, the consequences of its inhibition, and detailed methodologies for its investigation.

The Core Function of PLK4 and Its Dysregulation in Cancer

PLK4's primary function is to initiate the formation of new centrioles, ensuring that a cell has the correct number of centrosomes (two) to form a bipolar spindle during mitosis.[1][4] This process is tightly regulated to prevent errors in chromosome segregation. In many cancers, including breast, colorectal, ovarian, and gastric cancers, PLK4 is overexpressed.[5][6][7] This overexpression can be driven by transcription factors like E2F.[8]

The consequences of PLK4 overexpression include:

-

Centrosome Amplification (CA): The presence of more than two centrosomes, leading to the formation of multipolar spindles and subsequent chromosomal instability (CIN).[5]

-

Aneuploidy: An abnormal number of chromosomes, a hallmark of many cancers, resulting from errors in chromosome segregation during mitosis.[2]

-

Enhanced Tumorigenesis: Studies have shown that PLK4 overexpression can accelerate tumor onset and progression.[5]

Conversely, the inhibition of PLK4 disrupts these processes, leading to anti-tumor effects. PLK4 inhibition can result in:

-

Loss of Centrioles: Complete inhibition of PLK4 activity prevents centriole duplication, leading to cells with no centrosomes (acentrosomal).

-

Mitotic Catastrophe: Acentrosomal cells often undergo prolonged and error-prone mitosis, leading to a form of cell death known as mitotic catastrophe.[6]

-

Cell Cycle Arrest and Apoptosis: Inhibition of PLK4 can induce cell cycle arrest, typically at the G2/M phase, and trigger programmed cell death (apoptosis).[6][8]

-

Cellular Senescence: A state of irreversible cell cycle arrest, which can also be a consequence of PLK4 inhibition.[6]

Key Signaling Pathways Involving PLK4

PLK4's role in tumorigenesis is intertwined with several critical signaling pathways:

-

PI3K/Akt Pathway: PLK4 can promote Epithelial-to-Mesenchymal Transition (EMT), a process crucial for cancer invasion and metastasis, through the activation of the PI3K/Akt signaling pathway.[7] Downregulation of PLK4 has been shown to inhibit the phosphorylation of Akt.[7]

-

Wnt/β-catenin Pathway: In colorectal cancer, PLK4 overexpression has been shown to activate the Wnt/β-catenin pathway, which is a key driver of tumorigenesis in this cancer type.[5]

-

p53 Tumor Suppressor Pathway: The tumor suppressor p53 can transcriptionally repress PLK4.[8] In cells with functional p53, the mitotic errors caused by PLK4 inhibition can trigger a p53-dependent cell cycle arrest.[1][3] However, many cancers have mutated p53, which may alter their sensitivity to PLK4 inhibitors.[1]

Below are diagrams illustrating these relationships.

Quantitative Data on PLK4 Inhibition

The development of small molecule inhibitors targeting PLK4 has provided valuable tools to probe its function and assess its therapeutic potential. Below are tables summarizing key quantitative data for prominent PLK4 inhibitors.

Table 1: IC50 Values of PLK4 Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| CFI-400945 | H460 | Non-Small Cell Lung | 24 | [9] |

| CFI-400945 | A549 | Non-Small Cell Lung | 23 | [9] |

| CFI-400945 | Ovarian Cancer Cell Lines (panel of 25) | Ovarian | 0.7 - 68.2 | [10] |

| Centrinone | Anaplastic Thyroid Cancer (C643, 8305c) | Thyroid | Dose-dependent decrease in viability | [8] |

Table 2: Effects of PLK4 Inhibition on Cancer Cell Viability and Apoptosis

| Inhibitor | Cell Line | Cancer Type | Effect on Viability | Effect on Apoptosis | Reference |

| CFI-400945 | Prostate Cancer (DU145, 22Rν1, PC3, LNCaP, C4-2) | Prostate | Significant reduction at 100 nM | Induces senescence | [6] |

| Centrinone | Anaplastic Thyroid Cancer (C643, 8305c) | Thyroid | Decreased cell viability | Induced apoptosis | [8] |

| shRNA-mediated PLK4 knockdown | Neuroblastoma (SK-N-BE(2)) | Neuroblastoma | Suppressed tumorigenesis | Promoted apoptosis | [7] |

| CFI-400945 | Non-Small Cell Lung (H460, A549) | Non-Small Cell Lung | No substantial effect on radiation-induced apoptosis | Enhances cell death through mitotic catastrophe | [3] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is critical for studying PLK4. The following sections provide detailed protocols for key assays.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[5]

-

Treatment: Add various concentrations of the PLK4 inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the inhibitor for the desired period (e.g., 48-72 hours).[5]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for PLK4 and Downstream Targets

This technique is used to detect and quantify specific proteins in a sample.

Protocol:

-

Cell Lysis: Treat cells with a PLK4 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 4-12% Bis-Tris) by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PLK4, anti-p-Akt, anti-β-catenin, anti-cleaved caspase-3, anti-p53) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for Centrosome Visualization

This method allows for the visualization of centrosomes within cells to assess the effects of PLK4 inhibition on centriole number.

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with the PLK4 inhibitor or vehicle control for the desired duration.

-

Fixation: Wash the cells with PBS and fix them with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block the cells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against a centrosomal marker, such as γ-tubulin or pericentrin, for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Counterstaining and Mounting: Stain the cell nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images and count the number of centrosomes (visualized as γ-tubulin or pericentrin foci) per cell.

Conclusion and Future Directions

PLK4 is a validated and promising target in oncology. Its inhibition offers a clear mechanism-based approach to induce cancer cell death by disrupting a fundamental cellular process that is often dysregulated in tumors. The development of potent and selective PLK4 inhibitors has opened new avenues for cancer therapy.

Future research should focus on:

-

Biomarker Discovery: Identifying biomarkers to predict which patients are most likely to respond to PLK4 inhibitors.[11] Centrosome amplification itself is a potential biomarker.[11]

-

Combination Therapies: Exploring rational combinations of PLK4 inhibitors with other anticancer agents, such as chemotherapy, radiation therapy, or immunotherapy, to enhance efficacy and overcome potential resistance mechanisms.[6][12]

-

Understanding Resistance: Investigating the mechanisms by which cancer cells may develop resistance to PLK4 inhibitors.

The continued exploration of PLK4 biology and the clinical development of its inhibitors hold significant promise for improving cancer treatment outcomes.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polo-like kinase 4 mediates epithelial–mesenchymal transition in neuroblastoma via PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel PLK4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polo-like kinase 4 (PLK4) has emerged as a critical and promising target in oncology. As a master regulator of centriole duplication, its aberrant expression is intimately linked to centrosome amplification, chromosomal instability, and the progression of numerous cancers. This technical guide provides an in-depth overview of the discovery and synthesis of novel PLK4 inhibitors, presenting key data, experimental methodologies, and a visual representation of the underlying biological pathways and discovery workflows.

Quantitative Data of PLK4 Inhibitors

The development of potent and selective PLK4 inhibitors is a major focus of current cancer research. The following table summarizes the quantitative data for several key PLK4 inhibitors, including both well-established compounds and recently discovered novel molecules.

| Inhibitor | Type/Scaffold | PLK4 IC50 (nM) | PLK4 Ki (nM) | Selectivity Highlights | Reference |

| CFI-400945 | Indolinone | 2.8 - 4.85 | 0.26 | Selective over PLK1-3. Also inhibits AURKB (IC50 = 70.7-98 nM) and TRK family kinases at higher concentrations. | [1][2][3] |

| Centrinone | Aminopyrazole | 2.71 | 0.16 | >1000-fold selective for PLK4 over Aurora A/B kinases. | [1][2][4] |

| Centrinone-B | Aminopyrazole | - | 0.6 | >1000-fold selective over Aurora A/B kinases. | [1] |

| YLT-11 | Indazole | 22 | - | >200-fold selective over PLK1, PLK2, and PLK3. | [1] |

| C05 | Indazole | < 0.1 | - | High selectivity for PLK4 over a panel of 10 other kinases. | [5] |

| 8h | Pyrimidin-2-amine | 6.7 | - | High PLK4 inhibitory activity. | [6] |

| K17 | N-(1H-indazol-6-yl)benzenesulfonamide | 0.3 | - | Excellent PLK4 inhibitory activity. | [7] |

| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | 0.1 | - | Significant PLK4 inhibitory action. | [7] |

| 5f | 5-chlorine-2-amino-pyrimidine | 0.8 | - | Potent PLK4 inhibition. | [8] |

| 24j | Pyrazolo[3,4-d]pyrimidine | 0.2 | - | Potent enzyme inhibition and good selectivity against a panel of 35 kinases. | [9] |

| Axitinib | Indazole | 4.2 - 6.5 | 4.2 | Pan-VEGFR inhibitor with off-target PLK4 activity. | [7][10] |

| VX-680 (Tozasertib) | - | - | 7.66 | Pan-Aurora kinase inhibitor with PLK4 activity. | [7] |

PLK4 Signaling Pathway

PLK4 is a serine/threonine kinase that plays a pivotal role in the cell cycle, primarily by regulating centriole duplication. Its activity is tightly controlled to ensure that centrioles duplicate only once per cell cycle. Dysregulation of the PLK4 signaling pathway can lead to centrosome amplification, a hallmark of many cancers.

Caption: PLK4 signaling pathway in centriole duplication and its dysregulation in cancer.

Experimental Protocols

In Vitro PLK4 Kinase Assay (ADP-Glo™ Assay)

This protocol is a common method for measuring the activity of PLK4 and the potency of its inhibitors in a cell-free system. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PLK4 enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

PLK4 inhibitor (test compound)

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the PLK4 inhibitor in DMSO. Then, dilute the compounds to the final desired concentration in the Kinase Reaction Buffer.

-

Kinase Reaction: a. Add the diluted PLK4 inhibitor to the wells of the microplate. b. Add the PLK4 enzyme and substrate (e.g., MBP) to the wells. c. Initiate the kinase reaction by adding ATP to a final concentration of, for example, 10 µM. d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. b. Add Kinase Detection Reagent to convert the ADP generated to ATP and to introduce luciferase and luciferin to produce light. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

PLK4 inhibitor (test compound)

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of the PLK4 inhibitor in the culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a specified period (e.g., 72 hours).

-

Assay: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the data on a dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the efficacy of a PLK4 inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

Cancer cell line (e.g., MDA-MB-468 breast cancer cells)

-

Matrigel (optional, to promote tumor growth)

-

PLK4 inhibitor formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: a. Harvest cancer cells and resuspend them in a suitable medium, with or without Matrigel. b. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Grouping: a. Monitor the mice for tumor growth. b. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: a. Administer the PLK4 inhibitor (e.g., CFI-400945 at a specific dose like 7.5 mg/kg/day) or the vehicle control to the respective groups. Administration is typically done by oral gavage daily for a specified period (e.g., 21 days).[11]

-

Monitoring: a. Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²) / 2. b. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: a. At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. b. Excise the tumors and weigh them. c. Compare the tumor growth and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the PLK4 inhibitor.

Workflow for Discovery and Synthesis of Novel PLK4 Inhibitors

The discovery and development of novel PLK4 inhibitors follow a structured workflow, from initial target validation to preclinical evaluation.

Caption: A generalized workflow for the discovery and development of novel PLK4 inhibitors.

Synthesis of Novel PLK4 Inhibitors

The chemical synthesis of novel PLK4 inhibitors is a cornerstone of the drug discovery process, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Many potent PLK4 inhibitors are based on heterocyclic scaffolds such as indazole and pyrimidine. A representative synthetic scheme for a pyrimidine-based inhibitor is outlined below, based on common synthetic strategies.[12]

General Synthetic Scheme for a 2-Aminopyrimidine-Based PLK4 Inhibitor:

Caption: A generalized synthetic route for 2-aminopyrimidine-based PLK4 inhibitors.

This guide provides a foundational understanding of the discovery and synthesis of novel PLK4 inhibitors. The continued exploration of this critical cancer target holds significant promise for the development of new and effective therapeutic strategies.

References

- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

CFI-400945: A Selective Inhibitor of Polo-like Kinase 4 for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of CFI-400945, a first-in-class, orally active, and highly selective inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a critical regulator of centriole duplication, a process frequently dysregulated in cancer, making it a promising target for therapeutic intervention. This document details the mechanism of action, biochemical and cellular activity, relevant signaling pathways, and key experimental protocols associated with the characterization of CFI-400945.

Introduction to PLK4 and CFI-400945

Polo-like kinase 4 (PLK4) is a unique member of the Polo-like kinase family of serine/threonine kinases.[1] It plays a master regulatory role in centriole biogenesis, ensuring the faithful duplication of centrosomes once per cell cycle.[2][3] Aberrant expression or activity of PLK4 can lead to centrosome amplification, which is linked to chromosomal instability and tumorigenesis.[2][3] Consequently, inhibiting PLK4 has emerged as a promising strategy in cancer therapy.[3][4]

CFI-400945 is a potent, ATP-competitive inhibitor of PLK4, identified through a systematic drug discovery program.[5][6] It has demonstrated significant antitumor activity in preclinical models of various cancers, including breast, lung, and ovarian cancers, and has been investigated in phase I clinical trials for advanced solid tumors.[4][7][8]

Mechanism of Action

CFI-400945 exerts its anticancer effects by directly inhibiting the kinase activity of PLK4. This inhibition disrupts the normal process of centriole duplication, leading to mitotic defects and ultimately, cancer cell death.[4][9] The primary mechanisms include:

-

Dysregulation of Centriole Duplication: Inhibition of PLK4 by CFI-400945 prevents the phosphorylation of downstream substrates necessary for the formation of new centrioles.[4] This leads to a failure in centriole duplication, resulting in an abnormal number of centrosomes.[5]

-

Mitotic Catastrophe: Cells with an incorrect number of centrosomes often form multipolar spindles during mitosis.[4] This aberrant division leads to improper chromosome segregation, triggering a form of programmed cell death known as mitotic catastrophe.[4][7]

-

Induction of Apoptosis and Polyploidy: The mitotic defects caused by CFI-400945 treatment lead to cell cycle arrest and subsequent apoptotic cell death.[5][7] In many cancer cell lines, treatment also results in the formation of polyploid cells (cells with more than the normal number of chromosome sets), another consequence of failed mitosis.[7][10]

Interestingly, CFI-400945 exhibits a bimodal, concentration-dependent effect on centriole numbers.[5][7]

-

Low Concentrations: Partial inhibition of PLK4 can lead to its stabilization and a subsequent increase in kinase activity, resulting in centriole overduplication.[7][10]

-

High Concentrations: Complete inhibition of PLK4 activity blocks centriole duplication altogether.[5][7]

Both scenarios, however, result in aberrant centrosome numbers and contribute to the antitumor effect of the compound.[7]

Quantitative Data: Biochemical and Cellular Activity

The potency and selectivity of CFI-400945 have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Activity of CFI-400945

| Target | Assay Type | Value | Reference |

|---|---|---|---|

| PLK4 | IC50 | 2.8 ± 1.4 nM | [5][8] |

| PLK4 | Ki | 0.26 ± 0.1 nM | [1][9] |

| PLK1 | IC50 | > 50 µM | [1][9] |

| PLK2 | IC50 | > 50 µM | [1][9] |

| PLK3 | IC50 | > 50 µM | [1][9] |

| Aurora B | IC50 | 98 nM | [11] |

| TrkA/B, Tie2, etc. | % Inhibition | >50% (among 10 of 290 kinases) |[9] |

Table 2: Cellular Activity of CFI-400945 in Breast Cancer Cell Lines

| Cell Line | Phenotype | GI50 (Growth Inhibition 50%) | Reference |

|---|---|---|---|

| MDA-MB-468 | PTEN-deficient | 14 - 165 nM (range across panel) | [1][9] |

| MCF-7 | PTEN wild-type | 14 - 165 nM (range across panel) | [9] |

| HCC1954 | - | 14 - 165 nM (range across panel) | [9] |

| MDA-MB-231 | - | 14 - 165 nM (range across panel) | [2][9] |

| SKBr-3 | - | 14 - 165 nM (range across panel) | [9] |

| Cal-51 | - | 14 - 165 nM (range across panel) | [9] |

| BT-20 | - | 14 - 165 nM (range across panel) |[9] |

Note: Increased sensitivity to CFI-400945 has been observed in cancer cells deficient in the tumor suppressor PTEN.[6][10]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate the PLK4 signaling pathway, the mechanism of CFI-400945 inhibition, and typical experimental workflows.

Caption: Core PLK4 signaling pathway in centriole duplication.

Caption: Mechanism of PLK4 inhibition by CFI-400945.

Caption: In vitro characterization workflow for CFI-400945.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize CFI-400945.

This assay measures the ability of CFI-400945 to inhibit the enzymatic activity of recombinant human PLK4.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of CFI-400945 against PLK4.

-

Materials:

-

Recombinant human PLK4 enzyme.

-

Kinase buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT).

-

ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based kits).

-

PLK4 substrate (e.g., a generic substrate like myelin basic protein or a specific peptide).

-

CFI-400945 stock solution (in DMSO).

-

96-well plates.

-

Scintillation counter or luminescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of CFI-400945 in DMSO, then further dilute in kinase buffer to achieve the desired final concentrations.

-

Add the recombinant PLK4 enzyme to each well of a 96-well plate containing the diluted inhibitor or DMSO (vehicle control).

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C or 37°C.

-

Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify substrate phosphorylation. For radiolabeled assays, wash the paper to remove unincorporated [γ-32P]ATP and measure radioactivity using a scintillation counter. For luminescence assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the assay is run at ATP concentrations near the Km.

-

This assay is used to assess the effect of CFI-400945 on the proliferation of cancer cell lines.[9]

-

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of CFI-400945 in various cell lines.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, MCF-7).[9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).[9]

-

CFI-400945 stock solution (10 mM in DMSO).[9]

-

96-well plates.

-

Trichloroacetic acid (TCA), 10% (w/v), ice-cold.[9]

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.[9]

-

Tris base solution, 10 mM, pH 10.5.[9]

-

Microplate reader (570 nm absorbance).

-

-

Procedure:

-

Seed cells into 96-well plates at a predetermined density (e.g., 2,500-6,000 cells/well) and allow them to attach for 24 hours.[9]

-

Prepare serial dilutions of CFI-400945 in culture medium and add them to the wells to achieve final concentrations ranging from approximately 10 nM to 50 µM.[9] Include DMSO-only wells as a vehicle control.

-

Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.[9]

-

Gently remove the culture media and fix the cells by adding 50 µL of ice-cold 10% TCA to each well. Incubate at 4°C for 30 minutes.[9]

-

Wash the plates five times with water and allow them to air-dry completely.[9]

-

Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes to stain the cellular proteins.[9]

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[9]

-

Solubilize the bound SRB stain by adding 100 µL of 10 mM Tris base (pH 10.5) to each well.[9]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control and plot against the drug concentration to determine the GI50 value.

-

Conclusion

CFI-400945 is a well-characterized, potent, and selective inhibitor of PLK4 with demonstrated preclinical antitumor activity. Its mechanism of action, centered on the disruption of centriole duplication and the induction of mitotic catastrophe, provides a clear rationale for its development as a cancer therapeutic.[6] The quantitative data and established experimental protocols outlined in this guide offer a solid foundation for further research and development of CFI-400945 and other PLK4-targeted therapies, particularly in tumors with specific genetic backgrounds such as PTEN deficiency.[6]

References

- 1. apexbt.com [apexbt.com]

- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CFI-400945 on Centriole Duplication and Mitotic Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFI-400945, a potent and selective inhibitor of Polo-like kinase 4 (PLK4), has emerged as a significant tool in cancer research, primarily due to its profound effects on centriole duplication and mitotic progression. As the master regulator of centriole biogenesis, PLK4's inhibition by CFI-400945 offers a therapeutic window to target the unchecked proliferation characteristic of many cancers. This technical guide provides an in-depth analysis of CFI-400945's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular pathways and experimental workflows.

Introduction: PLK4 - The Master Regulator of Centriole Duplication

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the duplication of centrioles, the core components of the centrosome.[1][2] The centrosome functions as the primary microtubule-organizing center in animal cells, orchestrating the formation of the mitotic spindle, which is essential for accurate chromosome segregation during cell division. The number of centrosomes is tightly regulated, with a single duplication event occurring per cell cycle to ensure the formation of a bipolar spindle and maintain genomic stability.

Dysregulation of PLK4 activity can lead to aberrant centriole numbers. Overexpression of PLK4 can result in the formation of supernumerary (extra) centrioles, leading to centrosome amplification, multipolar spindle formation, chromosome missegregation, and aneuploidy – hallmarks of many human cancers. Conversely, depletion of PLK4 activity inhibits centriole duplication, resulting in cells with a reduced number of or no centrioles (acentrosomal cells). These cells often experience mitotic arrest and can undergo apoptosis. Given its critical role in cell division and its frequent dysregulation in tumors, PLK4 has become an attractive target for anti-cancer drug development.

CFI-400945: A Potent and Selective PLK4 Inhibitor

CFI-400945 is an orally bioavailable, ATP-competitive small molecule inhibitor of PLK4.[3] It has demonstrated high potency and selectivity for PLK4 over other members of the PLK family.[3] The primary mechanism of action of CFI-400945 is the disruption of the normal centriole duplication cycle, leading to mitotic defects and ultimately, cancer cell death.[3]

A Bimodal Mechanism of Action

A key characteristic of CFI-400945 is its bimodal, concentration-dependent effect on centriole duplication.[3][4]

-

Low Concentrations: At low nanomolar concentrations, CFI-400945 partially inhibits PLK4. This partial inhibition is insufficient to completely block its kinase activity but prevents the autophosphorylation-mediated degradation of PLK4. This leads to an accumulation of active PLK4, resulting in centriole overduplication and the formation of supernumerary centrosomes.[3][4]

-

High Concentrations: At higher concentrations, CFI-400945 leads to complete inhibition of PLK4 kinase activity. This blocks the initial steps of centriole duplication, resulting in a failure to form new centrioles and leading to a decrease in centriole number over subsequent cell divisions.[3][4]

This dual effect is a critical consideration in the design and interpretation of experiments involving CFI-400945.

Quantitative Data on the Effects of CFI-400945

The following tables summarize the quantitative effects of CFI-400945 on various cancer cell lines as reported in the literature.

Inhibitory Concentration (IC50) Values

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 13 | (Mason et al., 2014) |

| HCC1954 | HER2+ Breast Cancer | 18 | (Mason et al., 2014) |

| BT-20 | Triple-Negative Breast Cancer | 25 | (Mason et al., 2014) |

| Cal-51 | Triple-Negative Breast Cancer | 30 | (Mason et al., 2014) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 45 | (Mason et al., 2014) |

| HCT116 | Colorectal Carcinoma | 20 | (Mason et al., 2014) |

| A549 | Lung Carcinoma | ~20-50 | (Kawakami et al., 2018) |

| NCI-H1299 | Lung Carcinoma | ~20-50 | (Kawakami et al., 2018) |

Effects on Centriole Number

| Cell Line | CFI-400945 Concentration | Effect on Centriole Number | Reference |

| OCI-Ly19 | 10-50 nM | Centrosome amplification | (Portelinha et al., 2021) |

| OCI-Ly19 | 500 nM | Failure in duplication | (Portelinha et al., 2021) |

| NCI-H1299 | 50 nM | Centrosome amplification | (Suri et al., 2018) |

| NCI-H1299 | 500 nM | Mixture of cells with 0, 2, and >2 centrosomes | (Suri et al., 2018) |

| Myogenic Sarcoma Cells | 20-100 nM | Supernumerary centrosomes | (Torres et al., 2017) |

| Myogenic Sarcoma Cells | 500 nM | Inhibition of duplication (low centrosome number) | (Torres et al., 2017) |

Impact on Cell Cycle Progression

| Cell Line | CFI-400945 Concentration | Effect on Cell Cycle | Reference |

| 5637 (Bladder Cancer) | 10, 20 nM | G1 arrest | (Li et al., 2022) |

| MGHU3 (Bladder Cancer) | 10, 20 nM | G1 arrest | (Li et al., 2022) |

| Ewing's Sarcoma Cells | Various | G2/M arrest, increased sub-G1 (apoptosis) | (Häusser et al., 2020) |

| Lymphoma Cell Lines | 25 nM (sensitive lines) | Increased sub-G1 population | (Portelinha et al., 2021) |

| Lymphoma Cell Lines | 250 nM (resistant lines) | G2/M arrest and polyploidy | (Portelinha et al., 2021) |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to assess the impact of CFI-400945. Note that specific antibody concentrations and incubation times may require optimization for different cell lines and experimental setups.

Immunofluorescence Staining for Centrioles

This protocol is for visualizing centrioles using antibodies against centrosomal markers like gamma-tubulin.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative: ice-cold methanol or 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS (if using PFA)

-

Blocking buffer: 1-5% bovine serum albumin (BSA) or normal goat serum in PBS

-

Primary antibody: anti-gamma-tubulin antibody

-

Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish or multi-well plate. Allow cells to adhere overnight. Treat cells with the desired concentrations of CFI-400945 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-72 hours).

-

Fixation:

-

Methanol Fixation: Aspirate the culture medium and wash the cells once with PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.

-

PFA Fixation: Aspirate the culture medium and wash the cells once with PBS. Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

-

-

Washing: Wash the coverslips three times with PBS for 5 minutes each.

-

Permeabilization (for PFA-fixed cells): Incubate the coverslips with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.

-

Blocking: Incubate the coverslips with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the anti-gamma-tubulin antibody in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the coverslips three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Mounting: Wash the coverslips once with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Western Blotting for PLK4 and Mitotic Markers

This protocol is for detecting changes in protein levels of PLK4 and markers of mitotic progression.

Materials:

-

Cell lysates

-

Protein assay reagent (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary antibodies (e.g., anti-PLK4, anti-phospho-Histone H3, anti-Cyclin B1, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment with CFI-400945, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining.

Materials:

-

Cell suspension

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

-

Cell Harvesting: Following treatment with CFI-400945, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that PI only stains DNA.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptotic cells).

Visualizing Pathways and Workflows

PLK4 Signaling in Centriole Duplication

Caption: PLK4 initiates centriole duplication by phosphorylating STIL, which then recruits SAS-6 and CPAP to form the procentriole.

Bimodal Effect of CFI-400945 on Centriole Number

References

- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CFI-400945 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the in vitro characterization of CFI-400945, a potent and selective inhibitor of Polo-like kinase 4 (PLK4).

Introduction

CFI-400945 is an orally active, ATP-competitive inhibitor of PLK4, a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[1] Dysregulation of PLK4 activity is implicated in tumorigenesis, making it an attractive target for cancer therapy. CFI-400945 has demonstrated anti-tumor activity in various cancer cell lines and preclinical models.[1][2] These notes provide detailed protocols for key in vitro assays to study the biological effects of CFI-400945.

Mechanism of Action

CFI-400945 primarily targets PLK4, leading to the disruption of normal centriole duplication. Interestingly, the effects of CFI-400945 are dose-dependent. At low concentrations, it can lead to centriole amplification, while at higher concentrations, it inhibits centriole formation altogether.[3] Both scenarios result in mitotic defects, aneuploidy, and ultimately, cell death in cancer cells.[1][3] While highly selective for PLK4 over other PLK family members, CFI-400945 also exhibits inhibitory activity against other kinases, notably Aurora B Kinase (AURKB), which should be considered when interpreting experimental results.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of CFI-400945 against its primary target and key off-targets.

Table 1: In Vitro Kinase Inhibitory Activity of CFI-400945

| Kinase | IC50 (nM) | Ki (nM) |

| PLK4 | 2.8 | 0.26 |

| Aurora B (AURKB) | 102 | Not Reported |

| TRKA | 84 | Not Reported |

| TRKB | 88 | Not Reported |

| Tie2/TEK | 117 | Not Reported |

Data sourced from references:[1][4][5]

Table 2: Growth Inhibition (GI50) of CFI-400945 in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Cancer | 0.004 |

| HCC1954 | Breast Cancer | 0.005 |

| A549 | Lung Cancer | 0.005 |

Data sourced from reference:[1]

Signaling Pathway and Experimental Workflow Diagrams

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for the ADP-Glo™ Kinase Assay to determine the IC50 of CFI-400945 against PLK4 and Aurora B.

Materials:

-

Recombinant human PLK4 or Aurora B kinase

-

Appropriate substrate (e.g., MBP for Aurora B, a specific peptide for PLK4)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

CFI-400945

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

DMSO

-

384-well white polystyrene plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of CFI-400945 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of kinase solution (e.g., 2x final concentration) to each well.

-

Add 2.5 µL of CFI-400945 dilution or DMSO (for control) to the wells.

-

Initiate the kinase reaction by adding 5 µL of a mix of substrate and ATP (at a concentration close to the Km for the respective kinase).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each CFI-400945 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Sulforhodamine B - SRB)

This assay measures cell density based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines (e.g., HCT116, HCC1954, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

CFI-400945

-

DMSO

-

Trichloroacetic acid (TCA), 10% (w/v) ice-cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,500-6,000 cells/well) in 80 µL of medium and incubate for 24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of CFI-400945 in complete growth medium. Add 20 µL of the diluted compound to the wells to achieve final concentrations typically ranging from 10 nM to 50 µM.[1] Include DMSO-treated wells as a vehicle control.

-

Incubation: Incubate the plates for 5 days at 37°C and 5% CO2.[1]

-

Cell Fixation: Gently remove the culture medium and add 50 µL of ice-cold 10% TCA to each well. Incubate at 4°C for 30-60 minutes.[1]

-

Washing: Wash the plates five times with water and allow them to air-dry.[1]

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

-

Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[1]

-

Solubilization and Absorbance Reading: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB. Read the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated control cells and determine the GI50 value.

Western Blotting

This protocol is for the detection of key proteins and their phosphorylation status in pathways affected by CFI-400945.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p38, anti-phospho-p38, anti-p21, anti-cyclin D1, anti-PLK4, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treatment with CFI-400945, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control. For phosphorylation studies, compare the ratio of the phosphorylated protein to the total protein.

Immunofluorescence Microscopy

This protocol is for visualizing the effects of CFI-400945 on centrosomes and mitotic spindles.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.4% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., rabbit anti-γ-tubulin for centrosomes, mouse anti-α-tubulin for microtubules)

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish and treat with CFI-400945 as required.

-

Fixation: After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.[4]

-

Permeabilization: Permeabilize the cells with 0.4% Triton X-100 for 10 minutes.[4]

-

Blocking: Block non-specific binding sites with blocking solution for 1 hour at room temperature.[4]

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against γ-tubulin and α-tubulin overnight at 4°C.[4][6]

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Nuclear Staining: Stain the nuclei with DAPI for 5-10 minutes.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Acquire images using a fluorescence or confocal microscope. Analyze for centrosome number and mitotic spindle abnormalities.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following CFI-400945 treatment using propidium iodide (PI) staining.

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol, ice-cold

-

PI/RNase staining buffer (containing propidium iodide and RNase A)

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization, then collect them by centrifugation.

-

Washing: Wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI/RNase staining buffer and incubate for 15-30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for an increase in the >4N population as an indicator of polyploidy.[3]

References

Application Notes and Protocols for CFI-400945 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFI-400945 is a potent and selective oral inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, and its inhibition in cancer cells leads to mitotic defects, aneuploidy, and ultimately, cell death.[3] In breast cancer, particularly triple-negative breast cancer (TNBC), PLK4 is frequently overexpressed and associated with poorer outcomes.[4] CFI-400945 has demonstrated significant anti-tumor activity in preclinical models of breast cancer and is under investigation in clinical trials.[3] These application notes provide detailed protocols for utilizing CFI-400945 to study its effects on breast cancer cell lines.

Mechanism of Action

CFI-400945 is an ATP-competitive inhibitor of PLK4 with a high degree of selectivity over other PLK family members.[1] Inhibition of PLK4's kinase activity disrupts the tightly regulated process of centriole duplication during the cell cycle. This leads to the formation of abnormal mitotic spindles, resulting in mitotic catastrophe and apoptosis.[2] Studies have also shown that CFI-400945 can induce a G2/M cell cycle arrest and, in some contexts, enhance the efficacy of DNA-damaging agents like radiation.[4][5]

Data Presentation

Table 1: In Vitro Potency of CFI-400945

| Parameter | Value | Reference |

| Ki (PLK4) | 0.26 nM | [1] |

| IC50 (PLK4, cell-free) | 2.8 nM | [1] |

Table 2: CFI-400945 GI50 (Growth Inhibition 50) in Breast Cancer Cell Lines

| Cell Line | Subtype | GI50 (nM) |

| MDA-MB-468 | Triple-Negative | 14 - 165 |

| MCF-7 | ER+, PR+, HER2- | 14 - 165 |

| HCC1954 | HER2+ | 14 - 165 |

| MDA-MB-231 | Triple-Negative | 14 - 165 |

| SKBr-3 | HER2+ | 14 - 165 |

| Cal-51 | Triple-Negative | 14 - 165 |

| BT-20 | Triple-Negative | 14 - 165 |

| (Data derived from a panel of breast cancer cell lines showing a range of GI50 values)[2] |

Experimental Protocols

Cell Viability Assay (SRB Assay)

This protocol is adapted from a standard sulforhodamine B (SRB) assay to determine cell viability after treatment with CFI-400945.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-468, MCF-7, MDA-MB-231, SKBr-3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

CFI-400945 (stock solution in DMSO)

-

96-well plates

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,500-6,000 cells per well, depending on the cell line's growth rate, in 180 µL of complete growth medium.[1]

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of CFI-400945 in complete growth medium.

-

Add 20 µL of the CFI-400945 dilutions to the respective wells to achieve the final desired concentrations. Include a DMSO-only control.

-

Incubate for 72-120 hours.[1]

-

Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well.

-

Incubate at 4°C for 1 hour.

-

Wash the plates five times with deionized water and allow them to air dry completely.

-

Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.

-

Shake the plates for 5-10 minutes on a plate shaker.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Western Blot Analysis

This protocol describes the detection of PLK4 pathway and apoptosis-related proteins following CFI-400945 treatment.

Materials:

-

Breast cancer cells and culture reagents

-

CFI-400945

-

6-well plates or culture dishes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-PLK4, rabbit anti-phospho-Histone H2A.X (Ser139) (γ-H2AX), rabbit anti-Ku70, rabbit anti-Rad51, rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, mouse anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of CFI-400945 or DMSO for the desired time (e.g., 24, 48 hours).

-

Harvest cells and lyse them in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilutions: 1:1000 for most antibodies, but optimize based on manufacturer's instructions.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Densitometry analysis can be performed using software like ImageJ, normalizing to a loading control like β-actin.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Breast cancer cells and culture reagents

-

CFI-400945

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with CFI-400945 or DMSO for 24-48 hours.

-

Harvest both adherent and floating cells and wash them once with cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, and G2/M phases).

Visualizations

Caption: Mechanism of action of CFI-400945 in breast cancer cells.

Caption: Workflow for assessing cell viability using the SRB assay.

Caption: Downstream signaling effects of CFI-400945 treatment.

References

- 1. selleckchem.com [selleckchem.com]

- 2. file.glpbio.cn [file.glpbio.cn]

- 3. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]

Application Notes and Protocols: Determining the Optimal Concentration of CFI-400945 for Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFI-400945 is a potent and selective, orally active inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3] Its ability to disrupt the cell cycle by inducing mitotic defects makes it a compelling candidate for cancer therapy.[2][4][5] However, the cellular effects of CFI-400945 are highly concentration-dependent, exhibiting a bimodal mechanism of action.[2][6] At low concentrations, it can lead to centriole overduplication, while at higher concentrations, it completely blocks centriole duplication.[2][6] Furthermore, at higher concentrations, off-target effects on other kinases, such as Aurora B Kinase (AURKB), can lead to cytokinesis failure and polyploidy.[1][7] Therefore, determining the optimal concentration of CFI-400945 is critical for obtaining accurate and reproducible results in cell culture assays. These application notes provide a comprehensive guide to establishing the optimal concentration of CFI-400945 for your specific research needs.

Mechanism of Action and Signaling Pathway

CFI-400945 is an ATP-competitive inhibitor of PLK4.[6][8] PLK4 is a serine/threonine kinase that plays a crucial role in the centriole duplication cycle. Inhibition of PLK4 disrupts this process, leading to an abnormal number of centrosomes, which in turn causes mitotic catastrophe and ultimately, cell death in cancer cells.[2][4]

The concentration of CFI-400945 dictates its precise cellular impact:

-

Low Concentrations: Partial inhibition of PLK4 leads to its stabilization and subsequent accumulation, resulting in the formation of an excessive number of centrioles (centriole amplification). This leads to multipolar spindle formation during mitosis, causing chromosomal instability and cell death.[2][5]

-

High Concentrations: Complete inhibition of PLK4 blocks centriole duplication altogether.[2][6] Additionally, off-target inhibition of kinases like AURKB can occur, leading to defects in cytokinesis, resulting in multinucleated cells and polyploidy.[1][7][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. pnas.org [pnas.org]

- 3. apexbt.com [apexbt.com]

- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pnas.org [pnas.org]

- 8. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CFI-400945 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of CFI-400945, a selective Polo-like kinase 4 (PLK4) inhibitor, in various mouse xenograft models. The included protocols are intended to serve as a guide for preclinical anti-cancer research.

Quantitative Data Summary

The following tables summarize the dosages and administration of CFI-400945 in different mouse xenograft models as reported in the literature.

Table 1: CFI-400945 Dosage and Administration in Mouse Xenograft Models

| Cancer Type | Mouse Model | Cell Line / Xenograft Type | Dosage | Administration Route | Frequency | Reference |

| Lung Cancer | Syngeneic murine lung cancer xenograft model | 393P KRAS mutant murine lung cancer cells | 3 mg/kg and 7.5 mg/kg | Oral gavage | Once daily for 3 weeks | [1] |

| Colon Cancer | Adult female athymic CD1 nude mice | HCT116 | 10 mg/kg | Oral gavage | Intermittent dosing | [2] |

| Breast Cancer | Not specified | PTEN-deficient and PTEN wild-type | Not specified | Oral administration | Not specified | [3] |

| Pancreatic Cancer | Patient-derived xenografts (PDX) | OCIP19, 23, 51, and 167 | 52 mg/kg | Not specified | Single dose | [4] |

| Uterine Leiomyosarcoma | Balb/c nude mice | SK-UT-1 | 5 mg/kg and 7.5 mg/kg | Oral gavage | Not specified | [5] |

Table 2: Pharmacokinetic and Pharmacodynamic Insights

| Parameter | Observation | Significance | Reference |

| Absorption | Rapidly absorbed after oral administration. | Suitable for oral dosing regimens. | [2] |